
2-(1H-Indol-7-il)acetonitrilo
Descripción general
Descripción
2-(1H-Indol-7-yl)acetonitrile is a chemical compound with the molecular formula C10H8N2 . It belongs to a family of aromatic amines.
Synthesis Analysis
The synthesis of 2-(1H-Indol-7-yl)acetonitrile involves a multistep reaction . The transformation of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles is a key step in the synthesis .Molecular Structure Analysis
The molecular weight of 2-(1H-Indol-7-yl)acetonitrile is 156.18400 . The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule have been studied using density functional theory (DFT) and time-dependent density functional theory (TDDFT) methods .Chemical Reactions Analysis
The featured transformation of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles is a significant chemical reaction involving 2-(1H-Indol-7-yl)acetonitrile .Physical And Chemical Properties Analysis
2-(1H-Indol-7-yl)acetonitrile has a density of 1.219g/cm3 and a boiling point of 374.108ºC at 760 mmHg . It exhibits high fluorescence quantum yield and good thermal stability .Aplicaciones Científicas De Investigación
Propiedades Ópticas
Se han sintetizado y estudiado los fluoróforos basados en 2-(1H-Indol-7-il)acetonitrilo por sus propiedades ópticas . Estos fluoróforos exhiben un alto rendimiento cuántico de fluorescencia .
Propiedades Térmicas
Estos fluoróforos también exhiben una buena estabilidad térmica . Esto los convierte en excelentes candidatos para diversas aplicaciones que requieren materiales con alta estabilidad térmica .
Propiedades de Electroluminiscencia
Se han estudiado las propiedades de electroluminiscencia de estos fluoróforos . Se han utilizado en la fabricación de dispositivos OLED no dopados . El dispositivo muestra electroluminiscencia a 564 nm .
Semiconductores Orgánicos
Los fluoróforos basados en this compound muestran aplicaciones potenciales en semiconductores orgánicos . Esto se debe a sus propiedades ópticas y eléctricas ajustables .
Fotovoltaica Orgánica (OPV)
Estos fluoróforos pueden usarse en fotovoltaica orgánica . Sus propiedades ópticas y eléctricas ajustables los hacen adecuados para esta aplicación .
Transistores de Efecto de Campo Orgánico (OFET)
Los fluoróforos basados en this compound pueden usarse en transistores de efecto de campo orgánico . Sus propiedades únicas los hacen ideales para esta aplicación .
Dispositivos de Almacenamiento de Información
Estos fluoróforos pueden usarse en dispositivos de almacenamiento de información . Sus propiedades únicas los hacen adecuados para esta aplicación .
Óptica No Lineal (NLO)
Los fluoróforos basados en this compound pueden usarse en óptica no lineal . Sus propiedades únicas los hacen ideales para esta aplicación .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that this compound is a part of a class of molecules known as donor–π–acceptor fluorophores . These fluorophores are used extensively in organic electronic materials due to their potential applications in various fields .
Mode of Action
The mode of action of 2-(1H-Indol-7-yl)acetonitrile involves its interaction with its targets, leading to changes in their properties. For instance, it exhibits high fluorescence quantum yield and good thermal stability, making it an excellent candidate for OLED applications . The ground and excited state properties of the compounds were analyzed in various solvents with different polarities . The absorption of the compound in various solvents corresponds to S0 → S1 transitions, and the most intense bands with respect to the higher oscillator strengths are mainly contributed by HOMO → LUMO transition .
Biochemical Pathways
Indole derivatives, which include this compound, are known to be involved in the bioconversion of indoles from tryptophan . This process is catalyzed by intestinal microorganisms .
Pharmacokinetics
The compound exhibits a higher charge transfer character when examined for stokes shift from the non-polar to polar solvent , which could potentially influence its bioavailability.
Result of Action
The result of the action of 2-(1H-Indol-7-yl)acetonitrile is primarily observed in its optical, thermal, and electroluminescence properties . The compound shows electroluminescence at 564 nm, maximum current efficiency, and a maximum external quantum efficiency . These properties make it a suitable candidate for applications in organic light-emitting diodes (OLEDs) .
Action Environment
The action of 2-(1H-Indol-7-yl)acetonitrile can be influenced by environmental factors. For instance, the ground and excited state properties of the compound were analyzed in various solvents with different polarities . This suggests that the solvent environment can influence the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
2-(1H-indol-7-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c11-6-4-8-2-1-3-9-5-7-12-10(8)9/h1-3,5,7,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFCVYPZODIIMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CC#N)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620632 | |
| Record name | (1H-Indol-7-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82199-98-2 | |
| Record name | (1H-Indol-7-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


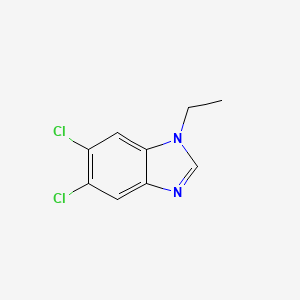
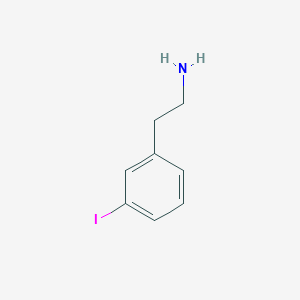
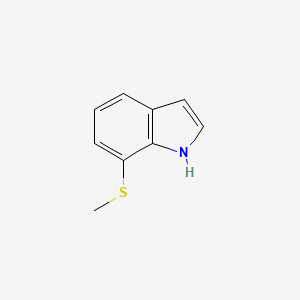

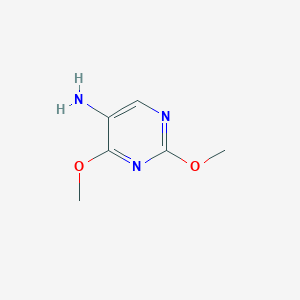


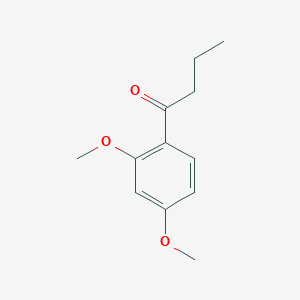



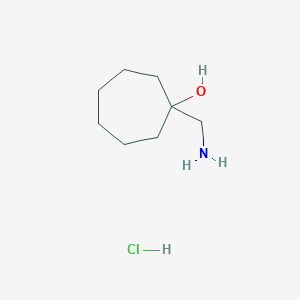
![4-[5-[4-(2-Methylpropyl)phenyl]-1,2,4-oxadiazol-3-YL]benzaldehyde](/img/structure/B1603485.png)
